

An In-Depth Technical Guide to Pentamethylbenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentamethylbenzaldehyde*

Cat. No.: *B097405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of **pentamethylbenzaldehyde**. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

Pentamethylbenzaldehyde, systematically named **2,3,4,5,6-pentamethylbenzaldehyde**, is an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups and one formyl group. Its properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,3,4,5,6-pentamethylbenzaldehyde	[1] [2]
CAS Number	17432-38-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.25 g/mol	[1]
Appearance	Light yellow to beige crystalline powder, crystals, or flakes	
Melting Point	145-152 °C	
Boiling Point	144 °C at 6 mmHg	
Solubility	Soluble in toluene	

Molecular Structure and Spectroscopic Data

The structure of **pentamethylbenzaldehyde** is notable for its sterically hindered carbonyl group, which influences its reactivity. While an experimental crystal structure is not readily available in public databases, computational models provide valuable insights into its geometry.

Computed Structural Data

The following table presents computed bond lengths and angles for **pentamethylbenzaldehyde**. Disclaimer: These values are derived from computational models and have not been experimentally verified by X-ray crystallography.

Parameter	Value (Computed)
C=O Bond Length	~1.22 Å
C-C (Aromatic) Bond Length	~1.40 Å
C-CHO Bond Length	~1.48 Å
C-C-C (Ring) Angle	~120°
C-C=O Angle	~121°

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of **pentamethylbenzaldehyde**.

Infrared (IR) Spectroscopy: The IR spectrum of **pentamethylbenzaldehyde** exhibits characteristic absorption bands for its functional groups. A strong absorption is observed for the carbonyl (C=O) stretch, typically in the range of $1690\text{-}1715\text{ cm}^{-1}$, characteristic of an aromatic aldehyde. The aldehydic C-H stretch appears as two distinct peaks around 2720 cm^{-1} and 2820 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum shows a singlet for the aldehyde proton (CHO) typically in the downfield region (around 10 ppm). The methyl protons will appear as singlets in the aromatic region, with their exact chemical shifts influenced by their position on the ring.
- ^{13}C NMR: The carbonyl carbon gives a characteristic signal in the downfield region (around 190 ppm). The aromatic carbons and the methyl carbons will also show distinct signals.

Mass Spectrometry (MS): The electron ionization mass spectrum of **pentamethylbenzaldehyde** shows a molecular ion peak (M^+) at $\text{m/z} = 176$, corresponding to its molecular weight.

Experimental Protocols

Synthesis of Pentamethylbenzaldehyde via Gattermann-Koch Reaction (Adapted Protocol)

The Gattermann-Koch reaction is a suitable method for the formylation of pentamethylbenzene to yield **pentamethylbenzaldehyde**. The following is an adapted protocol based on the synthesis of structurally similar compounds.

Materials:

- Pentamethylbenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Cuprous Chloride (CuCl)
- Carbon Monoxide (CO) gas
- Hydrogen Chloride (HCl) gas
- Anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide)
- Ice
- Diethyl ether or dichloromethane for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

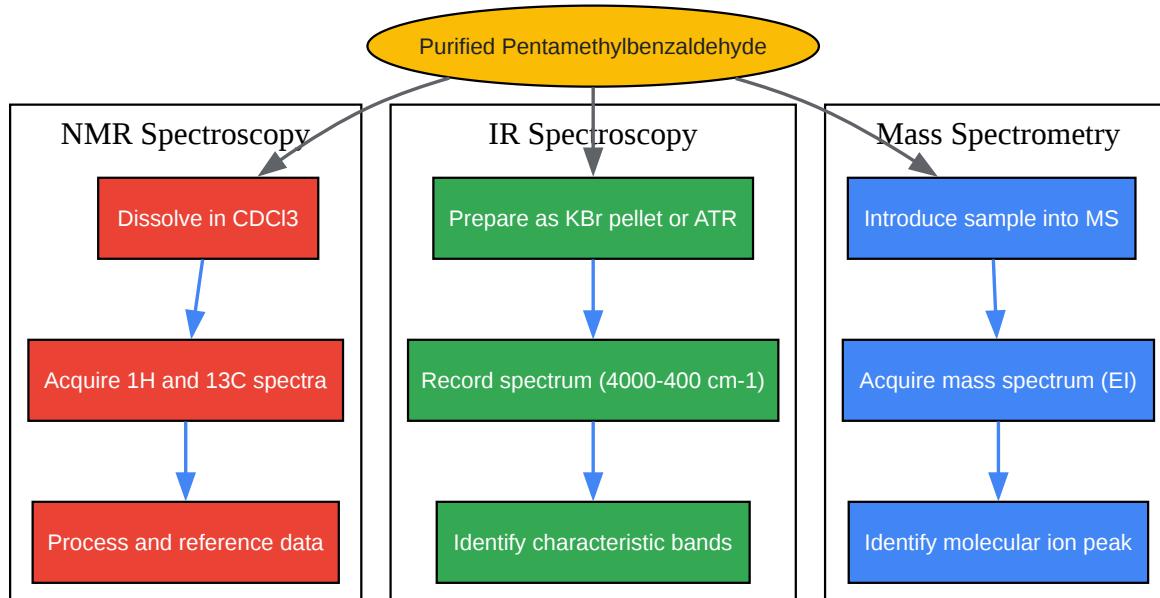
- Catalyst and Substrate Addition: To the flask, add anhydrous aluminum chloride (1.2 eq.) and a catalytic amount of cuprous chloride (0.1 eq.).
- Solvent and Substrate Introduction: Cool the flask to 0-10 °C in an ice bath. Add the anhydrous solvent, followed by the slow addition of pentamethylbenzene (1.0 eq.) with continuous stirring.
- Gassing: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining the temperature and vigorous stirring. The reaction is typically conducted at or slightly above atmospheric pressure.
- Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup:
 - Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.
 - Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization or column chromatography to obtain pure **pentamethylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **pentamethylbenzaldehyde**.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:


- Sample Preparation: Dissolve approximately 5-10 mg of the purified **pentamethylbenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup (Typical for a 400 MHz spectrometer):
 - Tune and shim the spectrometer for the specific sample.
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent). For Attenuated Total Reflectance (ATR-FTIR), place a small

amount of the solid sample directly on the ATR crystal.

- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
- Data Analysis: Identify the characteristic absorption bands and compare them to known values for aromatic aldehydes.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Biological Activity and Applications

To date, there is limited information in the public domain regarding the specific biological activities or signaling pathways associated with **pentamethylbenzaldehyde**. Its primary utility appears to be as a synthetic intermediate in organic chemistry, likely for the synthesis of more complex molecules where a sterically hindered benzaldehyde moiety is required.

Benzaldehyde and its derivatives, in general, are known to exhibit a range of biological

activities, including antimicrobial and antioxidant properties, but specific studies on the pentamethylated analog are lacking.

Safety and Handling

Pentamethylbenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [organicreactions.org](https://www.organicreactions.org) [organicreactions.org]
- 2. Gattermann reaction - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [An In-Depth Technical Guide to Pentamethylbenzaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097405#pentamethylbenzaldehyde-chemical-properties-and-structure\]](https://www.benchchem.com/product/b097405#pentamethylbenzaldehyde-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com